1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride
Description
Properties
CAS No. |
1221726-01-7 |
|---|---|
Molecular Formula |
C10H15ClN6 |
Molecular Weight |
254.72 g/mol |
IUPAC Name |
5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16;/h6-7,11H,2-5H2,1H3;1H |
InChI Key |
WPRNFRMGNZVKRU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl.Cl |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can selectively bind to certain sites in the cardiovascular system. Another compound with a similar scaffold was found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization.
Biochemical Analysis
Biochemical Properties
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzymatic function. Additionally, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and enhancing immune responses. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with a threshold beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various cellular components. The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological activity.
Biological Activity
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C8H12N6·2HCl
- Molecular Weight : Approximately 228.13 g/mol
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to triazolo-pyrimidines. For example, compounds exhibiting similar structures have been shown to act as positive modulators of the GABA_A receptor. In particular:
- Mechanism : These compounds enhance GABAergic transmission, which is crucial for controlling seizures.
- Case Study : In a study using pentylenetetrazole (PTZ)-induced epilepsy models, compounds similar to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine demonstrated significant anticonvulsant effects with reduced neurotoxicity compared to traditional anticonvulsants like phenytoin and carbamazepine. For instance, compound 5c displayed an effective dose (ED50) of 31.81 mg/kg with a protective index (PI) of 17.22 .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential anticancer properties:
- Mechanism : The presence of the triazole ring may contribute to cytotoxic activity against various cancer cell lines.
- Research Findings : In vitro studies have indicated that related triazolo-pyrimidine derivatives exhibit significant cytotoxicity against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon cancer). The structure-activity relationship (SAR) indicates that modifications on the triazole moiety can enhance antitumor efficacy .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazolo-pyrimidines in targeting specific kinases involved in cancer proliferation .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth. This property makes them candidates for developing new antibiotics or antifungal agents .
3. Neurological Applications
There is emerging evidence suggesting that compounds with a triazolo-pyrimidine structure may possess neuroprotective effects. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .
Pharmacological Insights
1. Mechanism of Action
The pharmacodynamics of this compound involves interaction with various biological targets. It is believed to act as an antagonist at certain receptors and enzymes critical for disease progression. This multi-target approach enhances its therapeutic potential .
2. Formulation Development
The compound's solubility and stability are crucial for effective formulation in drug delivery systems. Recent advancements have focused on creating nanoparticles and liposomal formulations to improve bioavailability and targeted delivery .
Agricultural Applications
Pesticidal Activity
Research has also investigated the use of triazolo-pyrimidine derivatives as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their interference with metabolic pathways in pests and pathogens. Field trials have shown promising results in controlling crop diseases while minimizing environmental impact .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazolopyrimidine scaffold is highly modular, with substitutions at positions 5 and 7 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings from Research
- Anti-Malarial Activity: DSM1 and DSM74 inhibit Plasmodium falciparum DHODH (PfDHODH) with IC₅₀ values in the nanomolar range. Their 7-aryl amine substituents enhance target binding via π-π stacking . The target compound’s piperazine group may improve solubility but requires evaluation for DHODH affinity.
- Synthetic Versatility : The 7-chloro derivative (5o) serves as a precursor for nucleophilic substitutions, enabling diverse functionalization (e.g., amines, alkoxy groups) .
- Solubility and Bioavailability : Piperazine and its dihydrochloride form in the target compound likely enhance aqueous solubility compared to neutral aryl-substituted analogues like DSM1, which may suffer from poor bioavailability .
Physicochemical Properties
- LogP and Solubility : Piperazine derivatives generally exhibit lower LogP (more hydrophilic) than aryl-substituted analogues. For example, the target compound’s dihydrochloride salt reduces LogP compared to DSM1 (predicted LogP ~2.5 vs. ~3.8) .
- Thermal Stability : Triazolopyrimidines with electron-withdrawing groups (e.g., chloro in 5o) show higher thermal stability, whereas piperazine derivatives may require salt forms to prevent degradation .
Preparation Methods
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidine Core
Conversion to Acid Chloride
| Reagent | Purpose | Conditions |
|---|---|---|
| Thionyl chloride (SOCl2) or similar chlorinating agent | Converts carboxylic acid to acid chloride | Reflux or room temperature under inert atmosphere. |
Coupling with Piperazine
Salt Formation
| Reagents & Conditions | Description |
|---|---|
| Free base amide + HCl (hydrochloric acid) | Formation of dihydrochloride salt by acid-base reaction, often in an organic solvent or aqueous medium. |
Alternative Synthetic Routes and Optimization
Nucleophilic Substitution vs. Buchwald–Hartwig Amination:
For the introduction of piperazine moiety, nucleophilic substitution is the preferred method due to higher purity and yield (85–95%) after simple extraction steps. Buchwald–Hartwig amination is an alternative but may result in more complex purification.Sequence Variation:
Some synthetic routes reverse the order of amide coupling and heteroaryl substitution. Although this reversed sequence can be more efficient for generating analogs, it often complicates purification, making the standard sequence more practical for large-scale synthesis.
Research Findings and Data Summary
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone, acetic acid reflux | Formation of triazolopyrimidine ester |
| 2. Hydrolysis | Basic aqueous conditions | Conversion to carboxylic acid |
| 3. Acid chloride formation | Thionyl chloride | Reactive acid chloride intermediate |
| 4. Amide coupling | Acid chloride + piperazine, base, anhydrous solvent | Formation of amide bond |
| 5. Boc deprotection (optional) | Acid or base depending on protection group | Free amine intermediate |
| 6. Salt formation | HCl treatment | Dihydrochloride salt of final compound |
| 7. Purification | Extraction and chromatography | ≥95% purity final product |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions using catalysts like TMDP (trimethoxyphenylphosphine) in ethanol/water mixtures (1:1 v/v). However, TMDP is highly toxic and may pose handling challenges. Alternative protocols suggest using piperazine derivatives, but availability may be restricted due to regulatory concerns (e.g., piperazine’s use in illicit drug synthesis). Ensure proper ventilation and substitute TMDP with safer catalysts where feasible .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use thin-layer chromatography (TLC) on silica gel plates (SIL G/UV 254) for reaction monitoring. Structural confirmation requires and NMR spectroscopy (400 MHz instruments). For purity, employ elemental analysis (e.g., Perkin-Elmer 240-B microanalyzer) and HPLC with UV detection. Cross-reference with pharmacopeial standards for residual solvents and impurities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. The compound’s hygroscopic nature (anhydrous form) and potential hydrolysis products (e.g., toxic derivatives in buffer solutions) require strict moisture control. Store at 2–8°C in airtight containers. Follow OSHA guidelines for airborne exposure limits (5 mg/m TWA) and avoid contact with oxidizers or reactive metals (e.g., aluminum, zinc) .
Advanced Research Questions
Q. How can researchers address solvent incompatibility and reagent toxicity in synthesis?
- Methodological Answer : Replace TMDP with less toxic catalysts (e.g., piperidine derivatives) in ethanol/water systems. Optimize reaction conditions (e.g., molten-state synthesis) to reduce solvent volume. Validate solvent compatibility using computational tools (e.g., Hansen solubility parameters) and monitor side reactions via NMR. For piperazine dihydrochloride synthesis, use ethanol and HCl in controlled additions to minimize exothermic heat generation .
Q. How to resolve discrepancies in pH stability data during buffer preparation?
- Methodological Answer : Prepare fresh solutions to avoid hydrolysis (glycylglycine) or toxic byproduct formation. Use glass electrodes for precise pH measurements (±0.02 accuracy below pH 9.0). For seawater applications, reference Table I ( ) for buffer ratios and adjust ionic strength corrections using the Debye-Hückel equation. Replicate pKa determinations at varying ionic strengths (Table II, ) to resolve inconsistencies .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer : Store anhydrous forms at 100°C-dried conditions in desiccators. For solutions, add stabilizers (e.g., antioxidants) and avoid alkaline pH (>9.0) to prevent calcium/magnesium salt precipitation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation kinetics .
Q. How to design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use pyrazolo[1,5-a]pyrimidine analogs (e.g., trifluoromethyl derivatives) as reference compounds for activity profiling. Perform in vitro assays against target enzymes (e.g., aminopeptidase N, VEGFR2) using fluorogenic substrates. For anticancer activity, conduct MTT assays on cancer cell lines (e.g., HepG2) and compare IC values with structurally related triazolopyrimidines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
